![molecular formula C18H23N5O2 B6042630 N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea](/img/structure/B6042630.png)
N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea is a compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment, antimicrobial activity, and more. In
Scientific Research Applications
N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment, antimicrobial activity, and more. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Mechanism of Action
The mechanism of action of N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea is not well understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in cell growth and division. Additionally, it may work by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and division. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research involving N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea. One direction is to further explore its potential applications in cancer treatment, including its ability to induce apoptosis and inhibit cell growth and division. Additionally, it may be useful to explore its potential applications in antimicrobial therapy. Finally, further research is needed to better understand the compound's mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(3-benzyl-1H-1,2,4-triazol-5-yl)-N'-1-oxaspiro[4.4]non-3-ylurea involves the reaction of 3-benzyl-1H-1,2,4-triazole-5-carboxylic acid with 1-isocyanato-3-(1-oxaspiro[4.4]non-3-yl)benzene. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields the desired compound in good yields.
properties
IUPAC Name |
1-(5-benzyl-1H-1,2,4-triazol-3-yl)-3-(1-oxaspiro[4.4]nonan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-17(19-14-11-18(25-12-14)8-4-5-9-18)21-16-20-15(22-23-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H3,19,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPRVWFIGCJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)NC(=O)NC3=NNC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.